molecular formula C9H12BNO2 B6591109 6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1266320-01-7

6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No. B6591109
CAS RN: 1266320-01-7
M. Wt: 177.01 g/mol
InChI Key: MAOKJYHLICDJNY-UHFFFAOYSA-N
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Description

6-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is a chemical compound with the molecular weight of 185.42 . The IUPAC name for this compound is 6-amino-2,1-benzoxaborol-1(3H)-ol hydrochloride . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of boron-based heterocycles, such as 6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol, involves a two-step process. The first step is a substitution reaction, followed by the hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .


Molecular Structure Analysis

The InChI code for 6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is 1S/C7H8BNO2.ClH/c9-6-2-1-5-4-11-8(10)7(5)3-6;/h1-3,10H,4,9H2;1H . The InChI key is ZDCBDYGPSUVCOU-UHFFFAOYSA-N .


Chemical Reactions Analysis

The three-component condensation reaction of 6-amino-1,3-dimethyluracil with cyclic ketones and appropriate aromatic aldehydes can afford products with a linear structure and/or an angular structure . This reaction is a facile variant for the synthesis of 1,3-dimethylpyrido[2,3-d]pyrimidine(1H,3H)-2,4-diones .


Physical And Chemical Properties Analysis

6-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is a solid compound . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Catalysis in Enantioselective Reactions

6-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol and its derivatives are explored in the field of catalysis, particularly in enantioselective reactions. For instance, the use of amino alcohols and oxazaborolidines, which are structurally related to 6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol, has been demonstrated in the enantioselective reductions of ketones (Braun et al., 2007).

Antitumor Activity

Research has also been conducted on novel derivatives structurally related to 6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol for their antitumor properties. These compounds have shown cytostatic activities against various malignant human cell lines, highlighting their potential in cancer research (Racané et al., 2006).

Synthesis of Heterocyclic Compounds

The compound and its analogs play a significant role in the synthesis of various heterocyclic compounds. These synthesized structures are often of great interest in the development of new pharmaceuticals and materials (Aoyama et al., 1976).

Antimicrobial Applications

A recent study has explored the potential of derivatives of 6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol in antimicrobial applications. These compounds have been tested against a range of bacteria and fungi, including mycobacteria, showing promising results in the fight against infectious diseases (Šlechta et al., 2023).

Structure and Property Studies

Extensive research has been done to understand the structure and properties of compounds related to 6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol. These studies provide valuable insights into the chemical characteristics and potential applications of these compounds (Zhou et al., 1990).

Future Directions

The development of boron-based heterocycles, such as 6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol, is a promising area of research due to their potential therapeutic applications . Future research could focus on exploring the pharmacological activities of these compounds and optimizing their synthesis process. The biological studies for these compounds are currently underway .

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit antimicrobial and anti-inflammatory activities , suggesting that they may target bacterial cells or inflammatory pathways in the human body.

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Based on the reported antimicrobial and anti-inflammatory activities of similar compounds , it can be inferred that this compound may affect pathways related to these biological processes.

Result of Action

Similar compounds have been reported to exhibit antimicrobial and anti-inflammatory activities , suggesting that they may have a significant impact on cellular processes related to these biological activities.

properties

IUPAC Name

1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO2/c1-9(2)7-4-3-6(11)5-8(7)10(12)13-9/h3-5,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOKJYHLICDJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=CC(=C2)N)C(O1)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol

Synthesis routes and methods

Procedure details

To a solution of 1.20 g of 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol (XCVII) (1.20 g, 5.8 mmol) in MeOH (30 mL) was added 3M aqueous HCl (30 mL), and the mixture was cooled to 0° C. To this mixture was added portion-wise zinc dust (3.77 g, 0.058 mol), maintaining the temperature below 5° C. The mixture was stirred for 40 min at room temperature. A gray solid was removed by filtration through a Celite pad. The filtrate was concentrated in vacuo and the residue was dissolved in EtOAc and stirred. 1M aqueous K2CO3 was added to pH=7 and stirring was continued for 10 min. The two phases were separated and the aqueous layer was extracted with EtOAc. The combined organic phases were dried over MgSO4 filtered and concentrated in vacuo. The crude product was purified by silica gel chromatography using DCM then DCM/MeOH 500/1→300/1→200/1→100/1 to give 6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol (XCVIII) as an orange solid (0.62 g, 3.5 mmol, yield 60%). 1H NMR (DMSO-d6) δ ppm 1.46 (s, 6H), 7.43 (dd, J=8 Hz, J=2 Hz, 1H), 7.55 (d. J=8 Hz, 1H), 7.67 (d, J=2 Hz, 1H), 9.95-10.72 (brs, 3H) ESIMS found for C9H12BNO2 m/z 178.1 (M+H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.77 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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